4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound synthesized through various methods, including the Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. These reactions involve coupling a terminal alkyne (phenylethyne) with a fluorinated halobenzene (4-fluorobenzoyl chloride) in the presence of a catalyst and suitable ligands. The resulting product is characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. []
-Fluoro-4'-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices due to its interesting properties. These properties include:
4-F-PEB is an organic compound belonging to the class of aryl ketones. It is not naturally occurring and is likely synthesized in a laboratory setting []. Research into specific applications of 4-F-PEB is limited, but aryl ketones in general have various applications in scientific research, including their use as:
4-F-PEB has a complex structure consisting of two phenyl rings connected by a carbonyl group (C=O). One phenyl ring has a fluorine atom attached in the para (4) position, and the other has an ethynyl group (C≡C-H) attached in the para position as well []. This structure contains functional groups that can participate in various chemical reactions.
This is a general example, and the specific reaction conditions would need to be determined for 4-F-PEB.
Some physical properties of 4-F-PEB are available:
Irritant